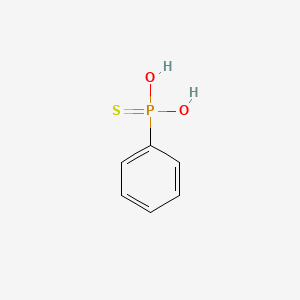

Phenyl phosphonothioate

Description

Contextualization within Organophosphorus Compound Classes

Organophosphorus compounds are organic compounds containing a carbon-phosphorus bond. researchgate.net This broad category is further classified based on the oxidation state of phosphorus and the nature of the substituents attached to it. Phenylphosphonothioates are a specific subgroup of pentavalent organophosphorus compounds, meaning the phosphorus atom is in the +5 oxidation state.

They belong to the general class of phosphonothioates, which are distinguished by the presence of a direct carbon-phosphorus (C-P) bond and a phosphorus-sulfur (P-S) bond. cas.cz This differentiates them from other important organophosphorus classes:

Phosphates: These are esters of phosphoric acid, with a P-O-C linkage and no direct C-P bond.

Phosphonates: These compounds feature a direct C-P bond but contain a phosphoryl group (P=O) instead of the thiophosphoryl group (P=S) found in phosphonothioates. arkat-usa.orgresearchgate.net

Phosphorothioates: These are analogues of phosphates where a sulfur atom replaces one of the oxygen atoms, but like phosphates, they lack a direct C-P bond. cas.cz

The defining characteristic of a phenylphosphonothioate is the presence of a phenyl group bonded directly to the phosphorus atom. A well-known example is O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate, commonly known as EPN. hmdb.cawikipedia.org The general structure can be represented as OP(R)(=S)OR', where R is a phenyl group. hmdb.ca The replacement of a phosphoryl oxygen in a phosphonate (B1237965) with a sulfur atom to form a phosphonothioate significantly alters the molecule's electronic properties, lipophilicity, and reactivity, which in turn influences its biological and chemical behavior.

Overview of Historical and Current Research Trajectories for Phenylphosphonothioates

The investigation into phenylphosphonothioates has followed a distinct trajectory, evolving from initial applications in agriculture to sophisticated uses in biotechnology and materials science.

Historical Research:

Historically, research on phenylphosphonothioates was heavily driven by their potent biological activity, leading to their development as insecticides. researchgate.netscience.gov Compounds such as EPN and leptophos (B1674750) were extensively studied for their effectiveness against a wide range of agricultural pests. wikipedia.orgscience.govwikipedia.org This era of research focused on:

Synthesis: Developing scalable methods to produce these insecticides.

Ecotoxicology: Evaluating their environmental impact and behavior in ecosystems. science.gov

Structure-Activity Relationships: Investigating how modifications to the phenyl ring or the ester groups influenced their insecticidal potency. dtic.mil For instance, studies showed a correlation between the electronic properties (sigma constants) of substituents on the phenyl group and the acute toxicity to insects. science.gov

The high toxicity of some of these compounds, such as leptophos, led to discontinued (B1498344) use in many countries and spurred further research into their metabolism and toxicological profiles. wikipedia.org

Current Research Trajectories:

In recent decades, the focus of phenylphosphonothioate research has shifted significantly towards more specialized and high-value applications, particularly in the field of bioorganic chemistry and materials science.

Nucleic Acid Analogues: A major area of current research is the incorporation of phenylphosphonothioate linkages into synthetic oligonucleotides. cas.czarkat-usa.orgresearchgate.net These modified nucleic acids are investigated as potential antisense or antigene therapeutic agents. cas.cz The non-ionic nature of the phenylphosphonothioate backbone can enhance cellular uptake compared to the natural, negatively charged phosphodiester backbone. cas.cz Research in this area is highly focused on stereospecific synthesis, as the phosphorus center in these molecules is chiral. arkat-usa.orgresearchgate.net Scientists have developed methods, such as palladium-catalyzed cross-coupling reactions, to synthesize diastereomerically pure dinucleoside phenylphosphonothioates, which are then used as building blocks for creating stereodefined oligonucleotides. cas.czarkat-usa.orgresearchgate.net Studies explore how the stereochemistry at the phosphorus atom (RP vs. SP configuration) affects the stability of the resulting DNA or RNA duplexes. researchgate.net

Advanced Synthesis and Catalysis: There is ongoing interest in developing novel and more efficient synthetic routes to phenylphosphonothioates and related compounds. acs.orgdtic.mil This includes stereoselective synthesis methods to obtain enantiomerically pure compounds for mechanistic studies. acs.org Furthermore, research into the cleavage and hydrolysis of the P-S bond, sometimes catalyzed by metal complexes, is relevant for understanding their stability and for developing potential methods for their degradation. dtic.milacs.org

Materials Science: While less extensive than in bioorganic chemistry, phenylphosphonothioates and their derivatives are explored for their potential use in materials science. researchgate.net Organophosphorus compounds, in general, are used in the production of lubricating fluids and plastics, and the unique properties of phenylphosphonothioates could be harnessed for creating new materials with specific functionalities. researchgate.netfuturumcareers.comgatech.edu

This evolution from broad-spectrum insecticides to highly specific, stereochemically defined molecules for therapeutic and materials applications highlights the enduring versatility and importance of the phenylphosphonothioate chemical class.

Structure

3D Structure

Properties

CAS No. |

25331-57-1 |

|---|---|

Molecular Formula |

C6H7O2PS |

Molecular Weight |

174.16 g/mol |

IUPAC Name |

dihydroxy-phenyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C6H7O2PS/c7-9(8,10)6-4-2-1-3-5-6/h1-5H,(H2,7,8,10) |

InChI Key |

NAKDJXIEBCHXIZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)P(=S)(O)O |

Canonical SMILES |

C1=CC=C(C=C1)P(=S)(O)O |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of Phenylphosphonothioates

Nucleophilic Substitution Reactions at the Phosphorus Center

Nucleophilic substitution reactions at the phosphorus center of phenylphosphonothioates are fundamental to understanding their reactivity. These reactions are crucial in various chemical and biological processes. The mechanism of these substitutions has been a subject of extensive investigation, with primary focus on distinguishing between different reaction pathways.

Nucleophilic substitution at a tetrahedral phosphorus atom, such as in phenylphosphonothioates, can proceed through two primary mechanisms: a concerted (S_N_2-type) pathway or a stepwise (addition-elimination) pathway. scispace.comsapub.orgresearchgate.netnih.gov

The concerted mechanism involves a single transition state where the nucleophile forms a bond to the phosphorus center simultaneously as the bond to the leaving group is broken. sapub.org This pathway is analogous to the S_N_2 reaction at a carbon center and typically proceeds through a single pentacoordinate transition state, often with a trigonal bipyramidal geometry. scispace.comresearchgate.netsapub.org In this arrangement, the incoming nucleophile and the departing leaving group usually occupy the apical positions, resulting in a "backside" attack. scispace.comsapub.org

The stepwise mechanism , also known as an addition-elimination pathway, involves the formation of a distinct, metastable trigonal bipyramidal pentacoordinate (TBP-5C) intermediate. sapub.orgsapub.org In the first step (addition), the nucleophile attacks the phosphorus center to form this intermediate. The second step (elimination) involves the departure of the leaving group from the intermediate to form the final product. nih.govnih.gov

The preferred pathway is influenced by several factors, including the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. scispace.com Generally, a concerted mechanism is favored with less basic nucleophiles and good leaving groups. sapub.org Conversely, a stepwise mechanism becomes more likely with more basic nucleophiles and poor leaving groups, where the rate-limiting step is often the expulsion of the leaving group from the pentacoordinate intermediate. sapub.org For substitutions at a thiophosphoryl (P=S) center, a change in mechanism from concerted to stepwise has been observed when increasing the basicity of the nucleophile. sapub.org For instance, studies on the pyridinolysis of diphenyl thiophosphinic chlorides showed a shift from a concerted S_N_2(P) process with less basic pyridines to a stepwise mechanism for more basic pyridines. sapub.org

The table below summarizes the key characteristics of concerted and stepwise nucleophilic substitution pathways at the phosphorus center.

| Feature | Concerted Mechanism (S_N_2-type) | Stepwise Mechanism (Addition-Elimination) |

| Reaction Steps | Single step | Two steps (addition and elimination) |

| Key Species | Pentacoordinate transition state | Pentacoordinate intermediate |

| Stereochemistry | Typically inversion of configuration (backside attack) | Can result in inversion or retention, depending on intermediate lifetime and pseudorotation |

| Favorable Conditions | Less basic nucleophiles, good leaving groups | More basic nucleophiles, poor leaving groups |

Kinetic studies are instrumental in differentiating between concerted and stepwise mechanisms. Tools such as Hammett and Brønsted plots, which correlate reaction rates with substituent electronic effects and nucleophile basicity, respectively, provide significant mechanistic insights. researchgate.netsapub.org A linear Brønsted plot is often indicative of a single, consistent mechanism across a series of nucleophiles. sapub.org However, biphasic (concave) Brønsted plots suggest a change in the reaction mechanism or the rate-determining step, for example, from a concerted to a stepwise pathway as the basicity of the nucleophile increases. sapub.orgsapub.org

Deuterium kinetic isotope effects (kH/kD) are also employed to probe the transition state structure. Values greater than unity (kH/kD > 1) can indicate that deprotonation of the nucleophile is part of the rate-determining step. sapub.org These studies help to distinguish between different modes of nucleophilic attack, such as frontside versus backside approaches. scispace.comsapub.org

The stereochemical outcome of the reaction is a critical diagnostic tool. A concerted S_N_2(P) mechanism proceeding via a backside attack results in the inversion of configuration at the phosphorus center. nih.gov This has been observed in the hydrolysis of certain phosphonothioates. acs.orgrsc.org For example, the metallomicellar hydrolysis of O-methyl O-4-nitrophenyl phenylphosphonothioate proceeds with complete inversion of configuration at the phosphorus atom. acs.org In contrast, stepwise reactions involving a pentacoordinate intermediate can lead to either inversion or retention of configuration. If the intermediate has a sufficient lifetime, it may undergo pseudorotation, which can scramble the stereochemistry. nih.gov However, if the intermediate decomposes directly without pseudorotation, inversion is also typically observed. nih.gov

The following table presents data from kinetic studies on the aminolysis of organophosphorus compounds, illustrating the use of Brønsted coefficients (β) to interpret reaction mechanisms.

| Reaction System | Nucleophile Series | Brønsted Coefficient (β_nuc) | Inferred Mechanism |

| Pyridinolysis of Aryl bis(4-methoxyphenyl) Phosphate (B84403) sapub.org | Weakly basic pyridines | (Not specified) | Concerted |

| Pyridinolysis of Aryl bis(4-methoxyphenyl) Phosphate sapub.org | Strongly basic pyridines | (Not specified) | Stepwise |

| Aminolysis of Aryl Diphenyl Phosphinates researchgate.net | Anilines & Pyridines | 0.53 (linear plot) | Concerted |

| Pyridinolysis of Diphenyl Thiophosphinic Chlorides sapub.org | Less basic pyridines | (Not specified, part of biphasic plot) | Concerted (backside attack) |

| Pyridinolysis of Diphenyl Thiophosphinic Chlorides sapub.org | More basic pyridines | (Not specified, part of biphasic plot) | Stepwise (frontside attack) |

In addition to pentacoordinate species in substitution reactions, highly reactive metaphosphate-type intermediates have been implicated in other transformations of H-phosphonothioate derivatives. nih.gov Specifically, the oxidation of H-phosphonothioate monoesters with iodine in the presence of a base is proposed to proceed through a monomeric metaphosphorothioate ([RO(S)PO]) or metaphosphorodithioate ([RS(S)PO]) intermediate. nih.gov The proposed mechanism involves the initial oxidation of the sulfur atom, followed by the elimination of hydrogen iodide to generate these transient, electrophilic metaphosphate analogues. These intermediates are then rapidly trapped by nucleophiles present in the reaction mixture. nih.gov

Oxidative Coupling Reactions Involving H-Phosphonothioates

Oxidative coupling is a key method for forming phosphorus-heteroatom bonds from H-phosphonothioate precursors. This process involves the simultaneous oxidation of the phosphorus(III) center to phosphorus(V) and its coupling with a nucleophile.

A common and effective reagent for the oxidative coupling of H-phosphonothioates is iodine, typically used in the presence of a base. researchgate.nettandfonline.com Iodine promotes the coupling of H-phosphonothioate diesters with a variety of N- and O-nucleophiles, including amines, amino alcohols, and diols. researchgate.nettandfonline.com

Another system for oxidative condensation involves the use of triphenylphosphine (B44618) (PPh3) in combination with 2,2′-dipyridyl disulfide (PySSPy). semanticscholar.org This reagent pair facilitates the direct formation of phosphodiester linkages from H-phosphonate monoesters and an alcohol in a single step, proceeding with simultaneous coupling and oxidation. semanticscholar.org

The choice of reagent can be critical for the efficiency and stereochemical outcome of the reaction. For some oxidative couplings involving O-nucleophiles, the presence of additives like t-butyldiphenylsilyl chloride has been found to be beneficial, improving reaction rates and the purity of the products. researchgate.net

The mechanism of oxidative coupling involves the formation of highly reactive phosphorus intermediates. In iodine-mediated reactions, a phosphoroiodidate species is believed to be generated in situ. tandfonline.com This intermediate is then susceptible to nucleophilic attack, leading to the coupled product.

In the oxidative condensation using triphenylphosphine and 2,2′-dipyridyl disulfide, detailed ³¹P NMR analysis has shown that an S-(2-pyridyl) phosphorothioate (B77711) diester derivative is formed as the initial intermediate. This species subsequently reacts with the alcohol component to yield the final phosphodiester product. semanticscholar.org

The stereochemical course of oxidative coupling is a significant area of investigation. The outcome can be highly dependent on the nucleophile and the specific reaction conditions. For example, the iodine-mediated oxidative coupling of diastereomerically pure dinucleoside H-phosphonothioates with N-nucleophiles proceeds stereospecifically with inversion of configuration at the phosphorus center. tandfonline.com In contrast, coupling with O-nucleophiles under similar conditions but in the presence of pyridine (B92270) can lead to a mixture of P-diastereomers, indicating a loss of stereospecificity. tandfonline.com However, other studies have shown that the oxidation of H-phosphonothioate diesters can also proceed with retention of configuration when using different oxidizing agents, such as 3-H-2,1-benzoxathiol-3-one 1-oxide. researchgate.net This highlights the ability to control the stereochemical outcome by carefully selecting the reagents, which is critical in the synthesis of P-chiral compounds. diva-portal.org

The table below summarizes the stereochemical outcomes for different oxidative coupling reactions of H-phosphonothioate precursors.

| Precursor | Reagent/Catalyst | Nucleophile | Stereochemical Outcome |

| Dinucleoside H-phosphonothioate tandfonline.com | Iodine | N-nucleophiles (e.g., amines) | Inversion of configuration |

| Dinucleoside H-phosphonothioate tandfonline.com | Iodine / Pyridine | O-nucleophiles (e.g., alcohols) | Mixture of P-diastereomers |

| Nucleoside H-phosphonothioate researchgate.net | 3-H-2,1-benzoxathiol-3-one 1-oxide | (Oxidation) | Retention of configuration |

| Thymidine 3′-H-phosphonate semanticscholar.org | PPh₃ / PySSPy | 3′-O-acetylthymidine | Diastereomeric mixture of intermediates observed |

Sulfurization Mechanisms for Phosphonothioate Formation

The conversion of phosphonates to their corresponding phosphonothioates is a critical transformation in the synthesis of various organophosphorus compounds. The mechanism of sulfur transfer, particularly from reagents like Phenylacetyl Disulfide (PADS), has been a subject of detailed mechanistic studies. These investigations have shed light on the kinetics of the reaction and the nature of the intermediates involved.

Kinetics and Mechanisms of Phenylacetyl Disulfide (PADS)-Mediated Sulfur Transfer

The sulfurization of phosphites to phosphorothioates using Phenylacetyl Disulfide (PADS) has been shown to follow a reaction pathway that is first-order in the sulfurizing agent, the phosphite (B83602), and a pyridine base when conducted in acetonitrile. The kinetics of this reaction suggest a multi-step mechanism.

The initial step involves the nucleophilic attack of the phosphite on the disulfide bond of PADS. This attack leads to the reversible formation of a phosphonium (B103445) intermediate. The subsequent breakdown of this intermediate is the rate-limiting step and is catalyzed by a base, such as pyridine. This base-catalyzed elimination process is supported by the observed Brønsted β value of 0.43 when using substituted pyridines. A Brønsted βnuc value of 0.51 for the reaction with substituted trialkyl phosphites further corroborates the nucleophilic attack of the phosphite on the disulfide bond. The necessity of an ionizable hydrogen in the PADS structure for this mechanism is confirmed by experiments where replacing these hydrogens with methyl groups alters the reaction pathway.

Role of Reactive Polysulfide Species and Phosphonium Intermediates in Sulfurization

In practical applications, "aged" solutions of PADS are often used for the sulfurization of nucleotide-phosphites. These aged solutions contain a mixture of polysulfides, which are more efficient sulfur transfer reagents than PADS itself. While both fresh and aged PADS solutions are effective, the kinetics and mechanism show some differences.

With aged PADS, the reaction rate also demonstrates a first-order dependence on the sulfurizing agent and the phosphite. However, at high concentrations of the pyridine base, the rate becomes independent of the base concentration. The Brönsted β value for sulfurization with aged PADS and substituted pyridines is 0.26, which is lower than that observed with fresh PADS.

The mechanism with aged PADS also proceeds through a phosphonium intermediate. However, in this case, a polysulfide phosphonium ion intermediate is formed. This intermediate provides a more facile pathway for the formation of the phosphorothioate product. The breakdown of this polysulfide-derived intermediate involves S–S bond fission, which is energetically more favorable than the C–S bond fission that is thought to occur in the breakdown of the phosphonium intermediate derived from fresh PADS.

Radical Reaction Pathways in Phenylphosphonothioate Chemistry

While ionic pathways are common in the chemistry of phenylphosphonothioates, radical reactions also play a significant role in their transformations. These pathways often involve the formation of phosphorus-centered radicals, which can undergo a variety of subsequent reactions. The generation of these radical species can be initiated by light, heat, or through photoredox catalysis.

One common pathway for the formation of phosphoranyl radicals is the addition of a radical species to a trivalent phosphorus compound, such as a phosphite. These phosphoranyl radicals are tetravalent phosphorus-centered radicals and can undergo several transformations, including fragmentation (β-scission) or single-electron oxidation to form a phosphonium ion. For instance, thiyl radicals, generated from the homolysis of disulfides, can react with trialkyl phosphites to form phosphoranyl radicals. These intermediates can then lead to the formation of thiophosphates.

In the context of phenylphosphonothioates, radical reactions could be initiated at the phosphorus center or at the phenyl group. Phenyl radicals, which can be generated from various precursors, are known to readily add to π-systems. While specific studies on the radical reactions of phenylphosphonothioates are not extensively detailed in the provided search results, the general principles of phosphoranyl and phenyl radical chemistry suggest potential pathways such as radical-initiated addition, substitution, or fragmentation reactions. The stability of the potential radical intermediates and the reaction conditions would be critical factors in determining the favored pathway.

Specific Reactivity Patterns and Transformations

Phenylphosphonothioates exhibit a range of reactivity patterns that allow for their further functionalization. These transformations include modifications at the phosphorus center, such as transesterification, as well as reactions at the phenyl group, like metal-catalyzed cross-coupling reactions.

Silylation-Mediated Transesterification

The transesterification of phosphonothioates is a useful method for modifying their ester groups. While direct transesterification with alcohols can be challenging, the use of silylating agents can facilitate this process. Although specific literature detailing the silylation-mediated transesterification of phenylphosphonothioates was not found within the scope of the provided search results, the general principle involves the conversion of the P-O-alkyl or P-O-aryl bond into a more reactive P-O-silyl intermediate. This silylated intermediate is then more susceptible to nucleophilic attack by an alcohol, leading to the exchange of the ester group. This strategy is a known method for the transformation of other organophosphorus compounds.

Metal-Catalyzed Arylation and Benzylation

The phenyl group of phenylphosphonothioates can be functionalized through metal-catalyzed cross-coupling reactions. These reactions provide a powerful tool for the synthesis of more complex derivatives.

Arylation: Gold-catalyzed arylation of phosphorothioates with aryl iodides has been reported. This methodology, which proceeds via a C(sp²)–S cross-coupling reaction under Au(I)/Au(III) redox catalysis, offers a direct route to S-aryl phosphorothioates. While the provided information focuses on the formation of the S-aryl bond, similar catalytic systems could potentially be adapted for the arylation of the phenyl ring in phenylphosphonothioates, although this is not explicitly detailed in the search results.

Benzylation: Palladium-catalyzed benzylation of phosphonates has been demonstrated as an effective method for forming carbon-carbon bonds at the benzylic position. For example, the α-arylation of benzylic phosphonates with aryl bromides can be achieved using a Pd(OAc)₂/CataCXium A-based catalyst. While this example involves a phosphonate (B1237965) rather than a phosphonothioate, it highlights the utility of palladium catalysis for the functionalization of phosphorus-containing compounds. The development of similar metal-catalyzed benzylation reactions specifically for phenylphosphonothioates would be a valuable synthetic tool.

Metal-Free S-Arylation Using Diaryliodonium Salts

A significant advancement in the synthesis of S-aryl phosphorothioates is the development of a direct, metal-free S-arylation method utilizing diaryliodonium salts. nih.govorganic-chemistry.orgresearchgate.netacs.org This approach provides an operationally simple and efficient pathway to a wide array of S-aryl phosphorothioates and related organophosphorus compounds. nih.govorganic-chemistry.orgresearchgate.netacs.org The reaction is notable for its ability to proceed under simple conditions, making it suitable for the late-stage functionalization of complex molecules, including dinucleotide and TADDOL derivatives. nih.govacs.org A key advantage of this method is that it avoids the potential for contamination of products with transition metals. researchgate.net

Mechanistic Investigations

Investigations into the reaction mechanism have provided crucial insights into its selectivity and stereospecificity. nih.gov Experiments conducted in the presence of radical scavengers such as 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) or 1,1-diphenylethylene (B42955) (DPE) did not inhibit the reaction, with yields remaining high (>95%). nih.govacs.org This finding strongly argues against the involvement of radical intermediates in the S-arylation process. nih.govacs.org

Computational studies using density functional theory (DFT) have been employed to elucidate the reaction pathway. nih.govorganic-chemistry.orgresearchgate.net The calculations suggest that the reaction proceeds via an inner sphere mechanism. organic-chemistry.org This pathway involves a five-membered cyclic transition state, which accounts for the experimentally observed selective S-arylation over potential O-arylation. organic-chemistry.orgresearchgate.net

A critical feature of this transformation is its stereospecificity. The reaction occurs with a complete retention of the stereochemical configuration at the stereogenic phosphorus center. nih.govorganic-chemistry.orgacs.org This has been demonstrated experimentally with P-stereogenic dinucleoside phosphorothioates and is supported by computational analysis. nih.govresearchgate.netacs.org This retention of stereochemistry provides a valuable route to P-chiral products, leveraging the existing pool of stereodefined P-stereogenic phosphorothioate diesters. nih.govacs.org

Reactivity Profiles

The scope of this metal-free S-arylation has been explored with respect to both the diaryliodonium salt and the phosphorus-sulfur nucleophile. nih.gov

The reaction is versatile regarding the aryl group that can be transferred from the diaryliodonium salt. nih.gov A variety of substituents on the aryl ring are well-tolerated, including:

Halides : Aryl rings substituted with fluorine, chlorine, and bromine are compatible with the reaction conditions. nih.gov The tolerance of aryl bromide is particularly noteworthy as it provides a chemical handle for subsequent functionalization, a feature not always available in palladium-catalyzed counterparts. nih.gov

Electron-withdrawing groups : Substituents such as trifluoromethyl and cyano groups furnish the desired products with good efficiency. nih.gov

Electron-donating groups : Aryl groups bearing methoxy (B1213986) and methyl substituents also react effectively. nih.gov

The reactivity of different phosphorus-based substrates has also been examined. nih.gov While O,O-diaryl and O,O-dialkyl phosphorothioate diesters react smoothly, replacing the oxygen atoms connected to the phosphorus with carbon atoms leads to a gradual decrease in reactivity. nih.govresearchgate.net The introduction of a single phosphorus-carbon bond can result in a 20–30% drop in the yield of the S-aryl phosphonate product. nih.govacs.org The presence of two P–C bonds, as in diphenylphosphinothioate, leads to a significantly lower yield (31%), while dimethylphosphinothioate shows a complete loss of reactivity under the studied conditions. nih.govacs.org

The method has also been successfully applied to other related substrates, such as phosphorodithioates and phosphoroselenoates, although the aryl transfer to selenium atoms is achieved with lower efficacy. nih.govacs.org

The table below summarizes the scope of the S-arylation reaction with various substituted diaryliodonium salts.

| Entry | Aryl Group (Ar) from Ar₂I·BF₄ | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Fluorophenyl | S-(4-Fluorophenyl) O,O-diphenyl phosphorothioate | 92 |

| 2 | 4-Chlorophenyl | S-(4-Chlorophenyl) O,O-diphenyl phosphorothioate | 96 |

| 3 | 4-Bromophenyl | S-(4-Bromophenyl) O,O-diphenyl phosphorothioate | 94 |

| 4 | 4-(Trifluoromethyl)phenyl | S-(4-(Trifluoromethyl)phenyl) O,O-diphenyl phosphorothioate | 85 |

| 5 | 4-Cyanophenyl | S-(4-Cyanophenyl) O,O-diphenyl phosphorothioate | 89 |

| 6 | 4-Methoxyphenyl | S-(4-Methoxyphenyl) O,O-diphenyl phosphorothioate | 88 |

| 7 | 4-Methylphenyl | S-(4-Methylphenyl) O,O-diphenyl phosphorothioate | 91 |

| 8 | 1-Naphthyl | S-(1-Naphthyl) O,O-diphenyl phosphorothioate | 79 |

Advanced Spectroscopic and Chromatographic Characterization of Phenylphosphonothioates

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of phenylphosphonothioate-containing molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms, their spatial arrangement, and the progress of chemical reactions.

³¹P NMR spectroscopy is an invaluable tool for studying phosphorus-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ³¹P nucleus, which results in excellent NMR sensitivity. mdpi.com This technique offers a wide chemical shift range, allowing for clear separation and identification of different phosphorus environments, which is particularly beneficial for quantitative analysis. mdpi.com

In the context of phenylphosphonothioate synthesis, ³¹P NMR is routinely used to monitor the progress of reactions in real time. researchgate.net For instance, the conversion of a starting material to the desired phenylphosphonothioate product can be tracked by observing the disappearance of the reactant's ³¹P signal and the appearance of the product's signal at a characteristic chemical shift. The technique is sensitive enough to detect reactive phosphorylating intermediates that may form during a reaction, such as phosphoryl pyridinium (B92312) residues. nih.gov Changes in the ³¹P chemical shift can indicate the formation of intermediates and provide insight into the reaction mechanism. nih.gov For example, the interaction between phosphine (B1218219) groups and cations can be evaluated by observing changes in the ³¹P NMR chemical shift tensor. nih.govnih.gov

Table 1: Application of ³¹P NMR in Reaction Analysis

| Application | Description | Key Advantage |

| Reaction Monitoring | Tracks the conversion of reactants to products by observing changes in ³¹P signals over time. | Allows for optimization of reaction conditions (e.g., time, temperature). |

| Intermediate Detection | Identifies transient species formed during the reaction pathway. | Provides crucial evidence for proposed reaction mechanisms. nih.gov |

| Quantitative Analysis | Determines the concentration and purity of phosphorus-containing compounds in a sample. mdpi.com | Avoids complex resonance interference often seen in ¹H NMR. mdpi.com |

While ³¹P NMR targets the phosphorus center, ¹H and ¹³C NMR spectroscopy provide comprehensive information about the organic framework of the phenylphosphonothioate molecule. upi.edu These techniques are used to confirm the identity and structure of the final products and any isolated intermediates. mdpi.com

¹H NMR spectroscopy provides details on the number, environment, and connectivity of hydrogen atoms. The chemical shifts, splitting patterns (multiplicity), and integration of proton signals help to map out the different parts of the molecule, such as the phenyl ring and any alkyl or aryl groups attached to the phosphorus or sulfur atoms.

Table 2: Representative NMR Data for Structural Confirmation

| Nucleus | Information Provided | Application in Phenylphosphonothioates |

| ¹H | Number and type of protons, neighboring protons (connectivity). | Confirms the structure of the phenyl group and other organic substituents. |

| ¹³C | Number and type of carbon atoms in the molecular backbone. | Verifies the complete carbon framework of the molecule. |

X-ray Crystallography for Absolute Configuration and Regiochemical Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at an atomic level. researchgate.net It is an indispensable tool for the unambiguous assignment of relative and absolute configuration at stereogenic centers, which is particularly crucial for chiral phenylphosphonothioates. rsc.org

The technique involves directing X-rays at a single crystal of the compound. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is used to calculate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. This provides exact bond lengths, bond angles, and torsional angles.

For chiral molecules, X-ray crystallography can determine the absolute configuration by analyzing the anomalous scattering of X-rays. researchgate.netthieme-connect.de This phenomenon, which is more pronounced for heavier atoms, allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). thieme-connect.de This method is considered the "gold standard" for assigning the absolute stereochemistry of P-chiral phenylphosphonothioate compounds. researchgate.net Furthermore, it provides unequivocal confirmation of regiochemistry, for instance, determining whether a substituent is attached to the oxygen or sulfur atom in an ambident system.

High-Resolution Mass Spectrometry for Product and Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is a key analytical technique used to determine the elemental composition of a molecule with very high accuracy. nih.gov Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm).

This high level of mass accuracy allows for the calculation of a unique elemental formula for a given ion. In the study of phenylphosphonothioates, HRMS is used to:

Confirm Product Identity: By matching the experimentally measured accurate mass with the theoretical mass calculated from the expected molecular formula, the identity of the synthesized product can be confirmed with a high degree of confidence.

Identify Intermediates: HRMS can be used to identify reaction intermediates, including transient or unstable species, by detecting their corresponding ions in the reaction mixture.

Characterize Impurities: The technique is also valuable for identifying and characterizing by-products and impurities, which is essential for process optimization and quality control.

Modern HRMS instruments, such as those based on Time-of-Flight (ToF) or Orbitrap analyzers, provide exceptional mass resolution and sensitivity, making them suitable for analyzing complex mixtures. nih.gov

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, purification, and analysis of phenylphosphonothioates and their derivatives, particularly in complex mixtures like those resulting from chemical synthesis or biological samples.

Ultrahigh-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC). By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems operate at higher pressures to achieve significantly greater resolution, speed, and sensitivity. nih.gov

UHPLC is exceptionally well-suited for the analysis of modified oligonucleotides, including those containing phenylphosphonothioate or other phosphorothioate (B77711) linkages. nih.govwaters.com These modifications are introduced to enhance the in vivo stability of oligonucleotide therapeutics. nih.gov The analysis of phosphorothioate oligonucleotides can be challenging because the replacement of an oxygen atom with sulfur in the phosphate (B84403) backbone creates multiple diastereomers, which can broaden peaks in chromatographic separations. waters.com

Ion-pair reversed-phase (IP-RP) UHPLC is a standard and effective platform for the separation of these modified biomolecules. nih.govwaters.com The method's high efficiency allows for the separation of oligonucleotides that may differ only slightly in their sequence or in the position of a modification. nih.govmac-mod.com UHPLC methods are critical for purity determination, monitoring the efficiency of chemical synthesis, and quantifying parent drugs and their metabolites in biological matrices. nih.govnih.gov

Table 3: Comparison of UHPLC Stationary Phases for Oligonucleotide Separation

| Stationary Phase | Retention Characteristics | Suitability |

| Octadecyl (C18) | Standard phase for IP-RP chromatography; provides good separation of unmodified and modified oligonucleotides. nih.gov | Suitable for purity determination and monitoring synthesis efficiency. nih.gov |

| Phenyl-bonded | Offers alternative selectivity through π-π interactions, which can be beneficial for separating positional isomers. mac-mod.com | Effective for identifying impurities and degradation products. mac-mod.com |

Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC)

Ion-pair reversed-phase liquid chromatography (IP-RPLC) is a powerful and widely adopted technique for the analysis and purification of oligonucleotides, including those containing phenylphosphonothioate modifications. researchgate.netnih.gov This method enhances the retention of highly polar and ionic analytes, such as the phosphate backbone of these compounds, on a non-polar stationary phase. The fundamental principle of IP-RPLC involves the addition of an ion-pairing agent to the mobile phase. This agent, typically a long-chain alkylamine like triethylamine (B128534) (TEA) or hexylamine, possesses a hydrophobic tail and a charged head group. nih.govscispace.com The charged head group interacts with the oppositely charged phosphate or phosphonothioate groups of the analyte, while the hydrophobic tail adsorbs onto the reversed-phase stationary phase, effectively creating a dynamic ion-exchanger that increases the retention of the analyte.

The separation of phenylphosphonothioate-containing oligonucleotides by IP-RPLC is influenced by several factors, including the nature and concentration of the ion-pairing agent, the organic modifier, temperature, and pH. researchgate.net For instance, the hydrophobicity of the alkylamine used as an ion-pairing agent can impact the selectivity of separation between different species. nih.gov The use of additives like hexafluoroisopropanol (HFIP) in conjunction with an amine ion-pairing agent can improve peak shape and resolution. nih.govscispace.com

Elevated temperatures can have a dual effect on the separation. While it generally leads to narrower peaks, it can also suppress the resolution of diastereomers. researchgate.net Therefore, temperature optimization is a critical parameter in method development. IP-RPLC is not only used for purity assessment but also for the separation of closely related impurities, such as n-1 shortmers (oligonucleotides missing one nucleotide) and species with failed modifications. nih.gov

Table 1: Key Parameters in IP-RPLC for Phenylphosphonothioate Analysis

| Parameter | Effect on Separation | Typical Conditions |

| Ion-Pairing Agent | Influences retention and selectivity. More hydrophobic agents increase retention. | Triethylamine (TEA), Diisopropylethylamine (DIEA), Hexylamine |

| Concentration of IP Agent | Affects retention time and peak shape. | 10-100 mM |

| Organic Modifier | Controls the elution strength of the mobile phase. | Acetonitrile, Methanol |

| Temperature | Affects peak width and diastereomeric resolution. Higher temperatures can reduce resolution. | 20-90°C |

| pH | Influences the ionization state of the analyte and the ion-pairing agent. | Buffered with agents like acetic acid or hexafluoroisopropanol (HFIP) |

Anion-Exchange Chromatography

Anion-exchange chromatography (AEX) is another cornerstone technique for the separation and purification of phenylphosphonothioate-containing oligonucleotides. sigmaaldrich.comnih.gov This method separates molecules based on their net negative charge. bio-rad.com The stationary phase in AEX consists of a solid support functionalized with positively charged groups, such as quaternary ammonium (B1175870) groups. researchgate.net The negatively charged phosphonothioate backbone of the oligonucleotides interacts with these positively charged sites.

The choice of the stationary phase, including particle size and pore size, plays a significant role in the resolution and speed of the separation. Non-porous resins can offer high-resolution separations with faster analysis times. sigmaaldrich.com

Table 2: Comparison of AEX and IP-RPLC for Phenylphosphonothioate Analysis

| Feature | Anion-Exchange Chromatography (AEX) | Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) |

| Principle of Separation | Based on net negative charge. | Based on hydrophobicity after ion-pairing. |

| Stationary Phase | Positively charged functional groups. | Hydrophobic (e.g., C18, C8). |

| Mobile Phase | Salt gradient (e.g., NaCl, KBr) or pH gradient. | Organic solvent gradient with an ion-pairing agent. |

| Primary Application | Separation by length and number of charged groups. | Separation of diastereomers and closely related impurities. |

Chiral Chromatography for Diastereomeric Resolution

The synthesis of phenylphosphonothioates often results in a mixture of diastereomers due to the chiral nature of the phosphorus center. nih.gov Since different diastereomers can have distinct biological activities, their separation and characterization are crucial. nih.gov Chiral chromatography is the most direct and widely used method for the resolution of these stereoisomers. wikipedia.org

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers or diastereomers of a chiral compound, leading to different retention times and thus, separation. For phenylphosphonothioate-containing oligonucleotides, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven to be effective. nih.gov The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are sensitive to the three-dimensional structure of the analytes.

The choice of the mobile phase, including the organic modifier and any additives, can significantly influence the stereoselectivity of the separation. In some cases, two-dimensional liquid chromatography, combining a chiral separation in the first dimension with IP-RPLC in the second dimension, can provide enhanced resolution for complex mixtures of diastereomers. nih.gov

Complementary Spectroscopic Techniques for Stereochemical Analysis

While chiral chromatography is essential for the physical separation of stereoisomers, spectroscopic techniques provide valuable information about their absolute configuration and conformation in solution.

Circular Dichroism (CD)

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. youtube.com Any optically active molecule, including the individual diastereomers of phenylphosphonothioates, will exhibit a CD spectrum. The sign and magnitude of the CD signal are highly sensitive to the stereochemistry of the molecule.

In the context of phenylphosphonothioate-containing oligonucleotides, the CD spectrum can be influenced by the chirality of the phosphorus center, the conformation of the sugar-phosphate backbone, and the stacking of the nucleobases. The Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band, can provide information about the absolute configuration of the chiral centers. researchgate.net By comparing the experimental CD spectra with those predicted by theoretical calculations, it is possible to assign the absolute configuration of the separated diastereomers.

Vibrational Circular Dichroism (VCD)

Vibrational circular dichroism (VCD) is an extension of CD spectroscopy into the infrared region of the electromagnetic spectrum. youtube.com It measures the differential absorption of left and right circularly polarized infrared light, corresponding to the vibrational transitions within a molecule. youtube.com VCD is a highly sensitive probe of the absolute stereochemistry and conformation of chiral molecules in solution. nih.gov

Each stereoisomer of a phenylphosphonothioate will have a unique VCD spectrum, which is essentially its vibrational fingerprint in terms of chirality. cas.cz The VCD spectrum provides a wealth of structural information, as it contains signals from all the vibrational modes of the molecule. By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration of a chiral molecule can be determined with a high degree of confidence. nih.govrsc.org This technique is particularly valuable for assigning the absolute configuration of the stereogenic phosphorus center in phenylphosphonothioates.

Ion Mobility Spectrometry (IMS)

Ion mobility spectrometry (IMS) is a gas-phase analytical technique that separates ions based on their size, shape, and charge. chromatographytoday.commdpi.com When coupled with mass spectrometry (IMS-MS), it becomes a powerful tool for the analysis of complex mixtures, including the separation of isomers that have the same mass-to-charge ratio. nih.govnih.gov

In the context of phenylphosphonothioates, IMS can be used to separate diastereomers based on their different three-dimensional structures. nih.gov The ions are introduced into a drift tube filled with a neutral buffer gas. Under the influence of an electric field, the ions travel through the drift tube and are separated based on their drift time, which is related to their collision cross-section (CCS). mdpi.com More compact ions will have a smaller CCS and will travel faster through the drift tube than more extended ions.

IMS-MS provides an additional dimension of separation to liquid chromatography-mass spectrometry (LC-MS), enabling the resolution of co-eluting isomers and providing valuable information about the gas-phase conformation of the molecules. nih.gov This technique has been successfully applied to the separation of diastereomers of phosphorothioate oligonucleotides. nih.gov

Table 3: Spectroscopic Techniques for Stereochemical Analysis of Phenylphosphonothioates

| Technique | Principle | Information Obtained |

| Circular Dichroism (CD) | Differential absorption of circularly polarized UV-Vis light. | Absolute configuration, conformational information. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. | Absolute configuration, detailed conformational analysis in solution. |

| Ion Mobility Spectrometry (IMS) | Separation of ions in the gas phase based on size and shape. | Separation of diastereomers, collision cross-section (shape information). |

Computational Chemistry in Phenylphosphonothioate Research

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereochemistry

Density Functional Theory (DFT) has become a primary computational method for investigating the intricate details of reaction mechanisms involving phenylphosphonothioates. DFT calculations allow for the exploration of potential energy surfaces, helping to identify the most likely pathways for chemical transformations. By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive picture of the reaction mechanism can be constructed. This theoretical framework is instrumental in understanding the subtle electronic and structural changes that occur during a reaction.

One of the key applications of DFT in this area is the study of nucleophilic substitution reactions at the phosphorus center, a fundamental process in the chemistry of organophosphorus compounds. For instance, in the hydrolysis of O-Aryl phosphorothioates, which are structurally analogous to phenylphosphonothioates, DFT has been employed to distinguish between concerted and stepwise reaction mechanisms. The nature of the transition state in these reactions can be significantly influenced by the leaving group, and DFT provides a means to quantify these effects.

The stereochemical outcome of reactions involving chiral phenylphosphonothioates is another area where DFT calculations have proven invaluable. The synthesis of P-stereogenic organophosphorus compounds is a significant challenge, and understanding the factors that control stereoselectivity is crucial for the development of new synthetic methods. DFT can be used to model the interactions between reactants and chiral catalysts or auxiliaries, providing insights into the origins of enantioselectivity. By comparing the energies of different diastereomeric transition states, the preferred stereochemical pathway can be predicted, guiding the design of more effective asymmetric syntheses. For example, in the context of P(V) organophosphorus compounds, various synthetic strategies have been developed to create stereogenic centers, and computational modeling plays a role in understanding the underlying principles of these methods.

The table below summarizes representative data that can be obtained from DFT calculations to analyze reaction mechanisms and stereochemistry, drawing parallels from studies on related organophosphorus compounds.

| Parameter | Description | Typical Application in Phenylphosphonothioate Research |

| Activation Energy (ΔE‡) | The energy barrier that must be overcome for a reaction to occur. | Comparing the feasibility of different proposed reaction pathways. A lower activation energy indicates a more favorable pathway. |

| Reaction Energy (ΔErxn) | The overall energy change of a reaction (products - reactants). | Determining whether a reaction is exothermic (releases energy) or endothermic (requires energy). |

| Diastereomeric Transition State Energies | The relative energies of transition states leading to different stereoisomers. | Predicting the stereochemical outcome of a reaction. The pathway with the lower energy transition state is favored. |

| Natural Bond Orbital (NBO) Analysis | A method to study the distribution of electron density in a molecule. | Analyzing charge distribution and bonding interactions in reactants, transition states, and products to understand electronic effects on reactivity. |

Elucidation of Transition States and Intermediate Structures

The characterization of transition states and intermediates is a cornerstone of mechanistic chemistry. These species are often highly reactive and short-lived, making their experimental detection challenging. Computational chemistry, and specifically DFT, provides a powerful lens through which these transient structures can be visualized and understood.

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path from reactants to products. ucsb.edu Locating and characterizing these transition states are crucial for understanding the kinetics of a reaction. Computational methods like the synchronous transit-guided quasi-Newton (QST2) approach can be used to find an initial guess for the transition state structure, which is then optimized. ucsb.edu For reactions involving phenylphosphonothioates, identifying the geometry of the transition state can reveal important details about bond formation and cleavage. For example, in a nucleophilic substitution reaction, the transition state geometry can indicate whether the mechanism is associative (bond formation precedes bond cleavage) or dissociative (bond cleavage precedes bond formation).

In addition to transition states, computational studies can also identify and characterize intermediates, which are local minima on the potential energy surface. The presence of a stable intermediate suggests a stepwise reaction mechanism. For instance, in some phosphoryl transfer reactions, a pentacoordinate phosphorus intermediate can be formed. mdpi.com DFT calculations can provide the optimized geometry, energy, and vibrational frequencies of such intermediates, confirming their stability.

The table below presents hypothetical data for a nucleophilic substitution reaction of a phenylphosphonothioate, illustrating the kind of information that can be obtained from computational studies on transition states and intermediates.

| Species | Description | Key Geometric Parameters (Hypothetical) | Relative Energy (kcal/mol) |

| Reactant Complex | Initial association of the phenylphosphonothioate and the nucleophile. | P-Nucleophile distance: > 3.0 Å | 0 |

| Transition State (TS) | The highest energy point along the reaction coordinate. | P-Nucleophile distance: ~2.2 Å; P-Leaving Group distance: ~2.5 Å | +20 |

| Intermediate | A stable species formed during the reaction. | Pentacoordinate phosphorus with axial/equatorial ligands. | +5 |

| Product Complex | The final association of the product and the leaving group. | P-Leaving Group distance: > 3.5 Å | -15 |

Modeling of Molecular Interactions and Solvation Effects

The chemical behavior of phenylphosphonothioates is not solely determined by their intrinsic molecular properties but is also significantly influenced by their interactions with the surrounding environment, particularly the solvent. Computational modeling provides a means to investigate these intermolecular interactions and quantify their impact on reactivity and stability.

Solvation effects can be modeled using either explicit or implicit solvent models. In explicit models, individual solvent molecules are included in the calculation, providing a detailed picture of the solute-solvent interactions, such as hydrogen bonding. However, this approach is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, offering a more computationally tractable way to account for bulk solvent effects.

For reactions involving charged species, such as the hydrolysis of phenylphosphonothioates under basic conditions, solvation plays a critical role in stabilizing the transition state and intermediates. The choice of solvent can dramatically alter reaction rates and even change the reaction mechanism. For example, studies on the hydrolysis of related organophosphate esters have shown that changes in the solvent can lead to a shift from a concerted to a stepwise mechanism.

Modeling molecular interactions is also crucial for understanding the binding of phenylphosphonothioates to biological targets, such as enzymes. By simulating the interactions between the phenylphosphonothioate and the amino acid residues in the active site of an enzyme, researchers can gain insights into the mode of binding and the mechanism of inhibition. These models can help in the design of more potent and selective inhibitors.

The following table provides examples of how computational modeling can be used to study molecular interactions and solvation effects for phenylphosphonothioates.

| Type of Interaction/Effect | Computational Model | Information Obtained | Relevance to Phenylphosphonothioate Chemistry |

| Hydrogen Bonding | Explicit solvent model or Quantum Theory of Atoms in Molecules (QTAIM) analysis. | Geometry and strength of hydrogen bonds between the phenylphosphonothioate and solvent molecules or biological residues. | Understanding the role of specific solvent interactions in stabilizing transition states and intermediates. |

| Bulk Solvation | Implicit solvent models (e.g., PCM, SMD). | Calculation of solvation free energies for reactants, transition states, and products. | Predicting the effect of different solvents on reaction rates and equilibria. |

| Non-covalent Interactions | Non-Covalent Interaction (NCI) plots, Symmetry-Adapted Perturbation Theory (SAPT). | Visualization and quantification of van der Waals forces, π-stacking, and other non-covalent interactions. | Elucidating the binding mode of phenylphosphonothioates in enzyme active sites or their self-assembly properties. |

Applications of Phenylphosphonothioate Compounds in Scientific and Technological Domains

Catalytic Applications and Ligand Design

The utility of phenylphosphonothioate derivatives in catalysis is an emerging area of research, primarily focused on their ability to act as ligands in coordination chemistry and their subsequent role in transition metal-catalyzed organic transformations.

Phenylphosphonothioates as Ligands in Coordination Chemistry

Phenylphosphonothioates can serve as ligands for transition metals, binding to the metal center through the sulfur or oxygen atoms of the phosphonothioate group, or potentially through the phenyl ring's π-system. The specific coordination mode depends on the metal, its oxidation state, and the steric and electronic properties of the ligand.

Role in Transition Metal Catalysis and Organic Transformations

Transition metal complexes containing phosphorus-based ligands are pivotal in homogeneous catalysis. While specific research on phenylphosphonothioate ligands is not extensively documented in the provided results, the broader class of organophosphorus ligands plays a significant role in various catalytic reactions. Transition metals act as catalysts due to their ability to exist in multiple oxidation states and to form complexes with a wide range of molecules. mdpi.com

The design of ligands is crucial for the efficacy of a catalyst. For example, in copper(I)-catalyzed S-arylation of thiols, NPN ligands bearing pyridyl groups have shown excellent activity. nih.gov The electronic and steric environment provided by the ligand influences the reactivity and selectivity of the metal catalyst. Although not explicitly detailed for phenylphosphonothioates in the search results, their structural similarity to other effective organophosphorus ligands suggests potential applications in reactions such as cross-coupling, hydrogenation, and hydroformylation.

Advanced Materials Science

The incorporation of phenylphosphonothioate moieties into polymers and their use in supramolecular chemistry represent avenues for the development of advanced materials with tailored properties.

Supramolecular Chemistry and Self-Assembly with Phenylphosphonothioate Moieties

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The design of molecular building blocks is fundamental to creating complex and functional supramolecular architectures. While there is no specific mention of phenylphosphonothioate moieties in the context of self-assembly in the provided search results, the principles of supramolecular assembly can be applied to these compounds.

The hydrophobic phenyl groups and the potential for hydrogen bonding or dipole-dipole interactions involving the phosphonothioate group could drive the self-assembly of phenylphosphonothioate derivatives into ordered structures. The engineering of hydrophobicity in building blocks is a key strategy for fabricating diverse assemblies. nih.gov For example, new bis(tris(2-aminoethyl)amine) azacryptand dicopper complexes have been investigated as building blocks for supramolecular structures. mdpi.com

Agrochemical Science

Phenylphosphonothioate compounds have been most notably utilized in the field of agrochemical science, primarily as insecticides.

One of the most well-known phenylphosphonothioate insecticides is EPN (O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate). wikipedia.org EPN is effective against a variety of agricultural pests, including the European corn borer, rice stem borer, and bollworm. wikipedia.org

The primary mode of action of EPN and other organophosphorus insecticides is the inhibition of the enzyme acetylcholinesterase (AChE). wikipedia.orgepa.govswmosquito.org AChE is crucial for the proper functioning of the nervous system in both insects and mammals, as it breaks down the neurotransmitter acetylcholine (B1216132). wikipedia.orgswmosquito.org By inhibiting AChE, EPN causes an accumulation of acetylcholine at the synapses, leading to overstimulation of the nervous system, which results in tremors, uncoordinated movement, and ultimately, death of the insect. swmosquito.orgufl.edu EPN itself is not directly toxic; it undergoes metabolic transformation in the target organism to its oxygen analog, which is the active inhibitor of AChE. wikipedia.org

The table below summarizes key information about the insecticidal application of EPN.

| Property | Description |

| Compound Name | EPN (O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate) |

| Type | Insecticide, Acaricide |

| Target Pests | European corn borer, rice stem borer, bollworm, tobacco budworm, boll weevil, and others. wikipedia.org |

| Mode of Action | Acetylcholinesterase (AChE) inhibitor. wikipedia.orgepa.govswmosquito.org |

| Metabolism | Biotransformation to its oxygen analog, which is the active toxicant. wikipedia.org |

While the primary application of phenylphosphonothioates in agrochemicals has been as insecticides, research has also explored the herbicidal properties of related organophosphorus compounds. Studies on thiophene-derived aminophosphonic derivatives have shown their potential as soil-applied herbicides, with some compounds exhibiting selectivity between different plant species. mdpi.comnih.gov

Investigation of Synergistic Effects with Pest Control Agents

A notable example of synergism involves the phenylphosphonothioate insecticide EPN (O-Ethyl O-4-nitrophenyl phenylphosphonothioate) wikipedia.org. Research dating back to the 1950s documented a significant synergistic effect when EPN was administered simultaneously with malathion, another organophosphate insecticide. This combination resulted in a 10-fold synergistic effect in rats and a 50-fold effect in dogs for acute toxicity, an outcome far greater than the expected additive effects of the two compounds beyondpesticides.org. The underlying mechanism for this synergy is related to the inhibition of detoxification enzymes. Malathion is detoxified in the body by carboxylesterase enzymes. EPN, being a potent inhibitor of these enzymes, prevents the breakdown of malathion, leading to its accumulation and a dramatic increase in its toxic effects.

The principle of synergism extends to combinations of phenylphosphonothioates with other classes of chemical and biological agents. The effectiveness of many insecticides is limited by the pest's ability to metabolize them, primarily through enzyme systems like polysubstrate monooxygenases (PSMOs) and esterases nih.govresearchgate.net. Chemical synergists often work by blocking these metabolic pathways nih.gov.

Furthermore, studies have explored the compatibility and potential synergy between organophosphate insecticides and biological control agents such as entomopathogenic nematodes (EPNs) researchgate.netentomoljournal.comekb.eg. While some agrochemicals can be antagonistic, reducing the viability and infectivity of EPNs, others are compatible and can be used in combination researchgate.netmdpi.comcabidigitallibrary.org. Synergistic interactions can occur when the insecticide induces behavioral changes in the host insect, making it more susceptible to nematode infection mdpi.comcabidigitallibrary.org. For instance, sublethal doses of an insecticide may impair an insect's mobility or immune response, facilitating successful parasitism by the nematodes. The compatibility and potential for synergistic outcomes depend heavily on the specific nematode species, the chemical agent, and the target pest researchgate.netcabidigitallibrary.org.

Table 1: Examples of Synergistic Interactions with Organophosphate (OP) Insecticides

| Organophosphate | Synergist/Partner Agent | Observed Effect | Mechanism of Action (if known) |

|---|---|---|---|

| EPN (a phenylphosphonothioate) | Malathion | 10- to 50-fold increase in acute toxicity beyondpesticides.org | EPN inhibits carboxylesterase, preventing the detoxification of malathion. |

| Chlorpyrifos (B1668852) | Atrazine (Herbicide) | Increased toxicity to midge larvae researchgate.net | Atrazine increases the biotransformation of chlorpyrifos to its more toxic metabolite, chlorpyrifos-oxon researchgate.net. |

| Various OPs | Piperonyl Butoxide (PBO) | Increased toxicity to resistant insects researchgate.net | PBO inhibits monooxygenase enzymes involved in pesticide detoxification researchgate.net. |

| Phosmet | Heterorhabditis bacteriophora (EPN) | Compatible interaction, increased mortality of scarab larvae mdpi.com | Insecticide alters insect behavior (e.g., reduced grooming), making it more vulnerable to nematode infection mdpi.com. |

Chemical Biology and Nucleic Acid Research

Phenylphosphonothioate modifications have become valuable tools in chemical biology and nucleic acid research. By replacing one of the non-bridging oxygen atoms in the phosphate (B84403) backbone of a nucleic acid with a sulfur atom and the other with a phenyl group, researchers can create oligonucleotide analogs with unique chemical and biological properties. These modifications are instrumental in developing therapeutic agents, molecular probes, and research reagents for studying the intricate functions of nucleic acids.

Utilization as Building Blocks for Modified Oligonucleotides

The synthesis of modified oligonucleotides, including those with phenylphosphonothioate linkages, is predominantly achieved through automated solid-phase synthesis. This process relies on the sequential addition of monomeric "building blocks" to a growing oligonucleotide chain attached to a solid support. For creating phenylphosphonothioate-containing nucleic acids, specialized nucleoside phosphoramidite (B1245037) or H-phosphonate monomers are required.

These building blocks are nucleosides where the 3'-hydroxyl group is functionalized with a reactive P(III) phosphorus center. This phosphorus atom is also bonded to the phenyl group, a protecting group (like β-cyanoethyl), and a reactive group (like diisopropylamino for phosphoramidites). During the synthesis cycle, this building block is activated and couples with the 5'-hydroxyl group of the support-bound nucleic acid chain. Following coupling, a sulfurization step, often using reagents like 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent), converts the newly formed phosphite (B83602) triester linkage into the desired phosphonothioate triester. This cycle of deprotection, coupling, and sulfurization is repeated until the full-length oligonucleotide is assembled.

Influence of Stereochemistry on Properties of Nucleic Acid Analogs

A critical feature of the phosphonothioate linkage is the introduction of a chiral center at the phosphorus atom. This results in two possible stereoisomers for each linkage: the Rp and Sp configurations. An oligonucleotide with 'n' phosphonothioate linkages will exist as a mixture of 2^n diastereomers if the stereochemistry is not controlled during synthesis.

The stereochemical orientation of the phenyl and sulfur groups has a profound impact on the properties of the resulting nucleic acid analog. Research has systematically investigated these differences:

Duplex Stability : The stability of the duplex formed between a modified oligonucleotide and its complementary RNA or DNA target is stereochemistry-dependent. Generally, oligonucleotides with Rp-configured linkages tend to form more stable duplexes (i.e., have a higher melting temperature, T_m) than their Sp counterparts.

Nuclease Resistance : The Sp isomer typically confers significantly greater resistance to degradation by nucleases compared to the Rp isomer. This is a crucial property for antisense oligonucleotides and siRNAs intended for therapeutic use, as it increases their half-life in biological systems.

Enzyme Interactions : The activity of enzymes that process nucleic acids can be highly sensitive to phosphonothioate stereochemistry. For example, RNase H, an enzyme that cleaves the RNA strand of an RNA:DNA duplex and is a key mediator of antisense oligonucleotide activity, shows a preference for the Rp stereoisomer. The enzyme's catalytic domain makes critical contacts with the phosphate backbone, and the spatial arrangement of the atoms in the Rp configuration is more conducive to efficient cleavage.

The ability to synthesize stereopure oligonucleotides, where all phosphonothioate linkages have the same, defined configuration, allows researchers to fine-tune the properties of these molecules for specific applications, balancing target affinity, nuclease resistance, and biological activity.

Table 2: Comparative Properties of Rp and Sp Phenylphosphonothioate Stereoisomers in Oligonucleotides

| Property | Rp Isomer | Sp Isomer |

|---|---|---|

| Duplex Stability (Tm) | Generally forms more stable duplexes with target RNA. | Generally forms less stable duplexes compared to Rp. |

| Nuclease Resistance | Less resistant to degradation by nucleases. | More resistant to degradation by nucleases. |

| RNase H Activity | Generally a better substrate; preferred by the enzyme for cleavage. | Generally a poor substrate; cleavage is significantly reduced. |

Application as Protecting Groups in Oligonucleotide Synthesis

In the chemical synthesis of oligonucleotides, protecting groups are essential to prevent unwanted side reactions at the various functional groups of the nucleosides. The phosphorus center itself requires protection during the assembly of the nucleic acid chain. In the context of phosphonothioate chemistry, aryl groups, including the phenyl group, have historically served this purpose, particularly in the phosphotriester method of synthesis nih.gov.

In this approach, a phenyl group is attached to the phosphorus atom, rendering it a phosphotriester. This phenyl-protected linkage is stable to the conditions used for chain elongation, including the acidic removal of the 5'-dimethoxytrityl (DMT) group in each cycle nih.gov. The phenylthio group has also been employed as a protecting group for phosphates in this synthesis method researchgate.net.

After the full oligonucleotide has been synthesized, these aryl protecting groups must be removed in a process called deprotection. This is typically achieved using a potent nucleophile, such as an oximate ion, which selectively cleaves the P-OAr bond without damaging the rest of the oligonucleotide. While the phosphoramidite method using the β-cyanoethyl protecting group has become the standard for modern synthesis, the use of the phenyl group was a critical development in the history of oligonucleotide chemistry and demonstrates the utility of the phenylphosphonate (B1237145) linkage in synthetic strategies google.com.

Design of Chemical Probes and Reagents

The unique chemical properties of the phenylphosphonothioate moiety have been leveraged in the design of specialized chemical probes and reagents for biological research. These tools are designed to interact with, detect, or modulate specific biological targets or processes.

One prominent application is in the development of immunoassays for environmental monitoring. The phenylphosphonothioate insecticide EPN is a target for such assays. To create antibodies that can specifically recognize EPN, haptens are synthesized. These haptens are small molecules that mimic the core structure of EPN and are then conjugated to larger carrier proteins to elicit an immune response. This approach has been successfully used to generate monoclonal antibodies for highly sensitive and specific enzyme-linked immunosorbent assays (ELISAs) capable of detecting EPN at very low concentrations acs.org.

In a different application, the broader class of phosphonothioate and phosphorothioate (B77711) compounds serves as a valuable template for designing reagents that can release bioactive small molecules in a controlled manner frontiersin.org. For example, the phosphorothioate compound GYY4137 is widely used as a chemical reagent that slowly releases the gasotransmitter hydrogen sulfide (B99878) (H₂S) under physiological conditions. This allows researchers to study the diverse biological roles of H₂S without the complications of administering hydrogen sulfide gas directly frontiersin.org. The chemistry of the phosphonothioate core can be modified to tune the release rate of the active molecule, providing a versatile platform for creating chemical reagents.

Furthermore, phenylphosphonothioates themselves are the target analytes in various biosensor designs. These sensors often use enzymes, such as acetylcholinesterase or phosphotriesterase, whose activity is inhibited by organophosphorus compounds nih.gov. The degree of enzyme inhibition, which can be measured via colorimetric, fluorometric, or electrochemical signals, correlates with the concentration of the pesticide, effectively making the enzyme a chemical probe for the phenylphosphonothioate nih.govnih.gov.

Future Prospects and Emerging Research Frontiers

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of organophosphorus compounds, including phenyl phosphonothioates, has traditionally relied on methods that are often energy-intensive and utilize hazardous reagents. researchgate.net Recognizing the environmental impact, a substantial research effort is now directed towards developing greener and more sustainable synthetic protocols.

A key area of innovation is the move towards solvent-free reaction conditions . oup.comresearchgate.net These methods not only reduce the use of volatile organic compounds but can also lead to higher reaction efficiencies and easier product isolation. For instance, catalyst- and additive-free reactions of disulfides with diarylphosphine oxides or dialkylphosphites have been developed, yielding phosphinothioates and phosphonothioates in near-quantitative yields with minimal purification. researchgate.net Such solvent-free approaches, often requiring only gentle heating or stirring at room temperature, represent a significant step forward in sustainable synthesis. researchgate.net

The development of novel catalytic systems is another cornerstone of green synthesis. Researchers are exploring the use of nanoparticle catalysts , such as zinc oxide nanoparticles (ZnO-NPs), which can facilitate reactions like the Kabachnik–Fields synthesis of α-aminophosphonates in aqueous media at room temperature. acs.org The use of water as a solvent is a major advantage, and the catalyst can often be recovered and reused, adding to the economic and environmental viability of the process. acs.org Furthermore, metal-free cross-coupling reactions performed in water are providing greener pathways for the formation of P-S bonds, a critical step in the synthesis of many thiophosphates and their derivatives. nih.gov

Energy-efficient protocols are also gaining prominence. Microwave-assisted synthesis has emerged as a powerful tool in organophosphorus chemistry, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. nih.govwikipedia.org This technique is being applied to a variety of reactions, including the synthesis of bis(phosphonatomethyl)amines and related compounds. wikipedia.org

The fundamental challenge of phosphorus sustainability is also being addressed. White phosphorus (P4) remains the primary source for most organophosphorus compounds, but its conversion processes are often environmentally problematic. researchgate.netnih.gov Research into electrochemical methods and transition metal complex-mediated activation of P4 aims to create more direct and eco-efficient routes to valuable organophosphorus intermediates, bypassing hazardous chlorination processes. nih.gov The broader goal is to improve phosphorus recycling, as it is a critical and non-renewable resource. nih.gov

| Green Synthesis Approach | Key Features | Potential Advantages for Phenyl Phosphonothioate Synthesis |

| Solvent-Free Reactions | Reactions are conducted without a solvent, often with gentle heating or at room temperature. | Reduced waste, lower cost, simplified workup, and potentially higher yields. |

| Nanoparticle Catalysis | Utilizes catalysts like ZnO-NPs to promote reactions in green solvents such as water. | High efficiency, mild reaction conditions, catalyst reusability, and use of environmentally benign solvents. |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. | Shorter reaction times, increased yields, and often cleaner reactions with fewer byproducts. |

| Aqueous Media Reactions | Uses water as the reaction solvent. | Environmentally friendly, low cost, and enhanced safety. |

| Electrochemical Methods | Utilizes electricity to drive chemical transformations of phosphorus sources. | Avoids hazardous reagents like chlorine and allows for more direct functionalization of white phosphorus. |

Advancements in Precise Stereochemical Control and P-Chirality Exploitation